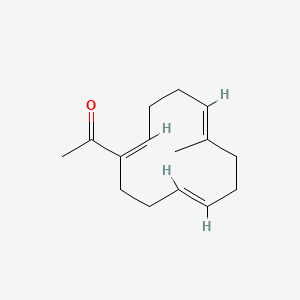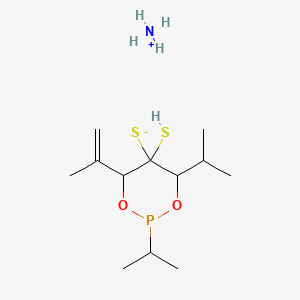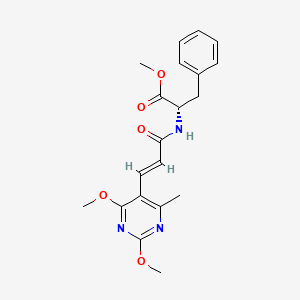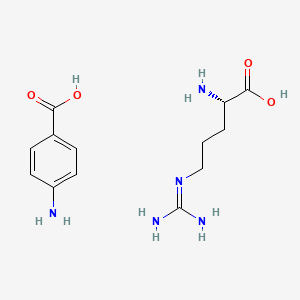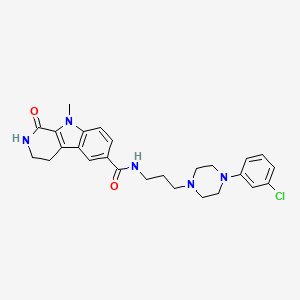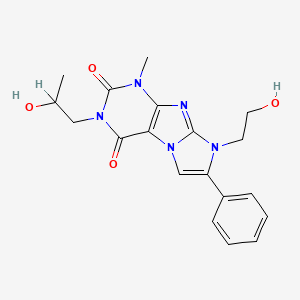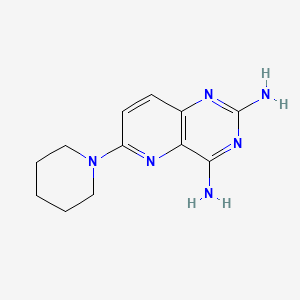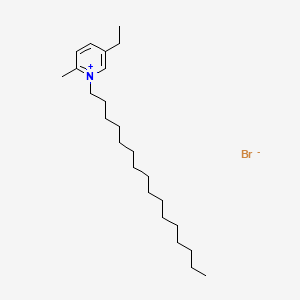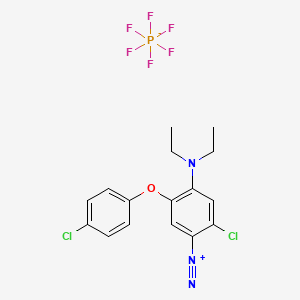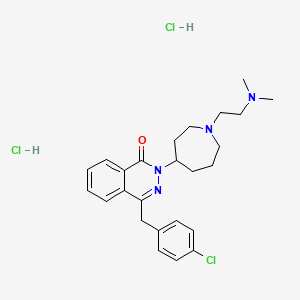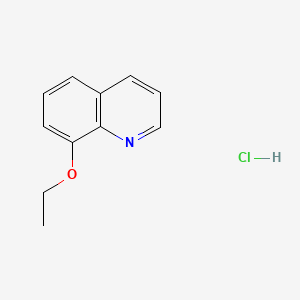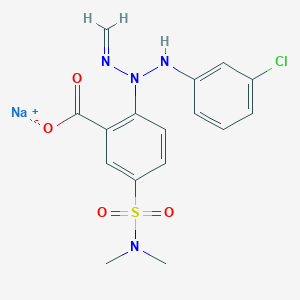
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique chemical structure, which includes a triazene group, a chlorophenyl group, and a dimethylamino sulphonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chlorobenzene, methylamine, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazene group, leading to the formation of amines or other derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can undergo decomposition to release reactive intermediates, which can then interact with biological molecules. These interactions can modulate the activity of enzymes or alter cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(3-(4-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a different position of the chlorine atom.
Sodium 2-(3-(3-bromophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate: Similar structure but with a bromine atom instead of chlorine.
Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((methylamino)sulphonyl)benzoate: Similar structure but with a different amine group.
Uniqueness
The uniqueness of Sodium 2-(3-(3-chlorophenyl)-1-methyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the triazene group, in particular, allows for unique interactions with biological molecules, making it valuable for research and development in various fields.
Properties
CAS No. |
85030-41-7 |
|---|---|
Molecular Formula |
C16H16ClN4NaO4S |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
sodium;2-[(3-chloroanilino)-(methylideneamino)amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C16H17ClN4O4S.Na/c1-18-21(19-12-6-4-5-11(17)9-12)15-8-7-13(10-14(15)16(22)23)26(24,25)20(2)3;/h4-10,19H,1H2,2-3H3,(H,22,23);/q;+1/p-1 |
InChI Key |
OAXRSQDNVIZDAI-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N(NC2=CC(=CC=C2)Cl)N=C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


